molecular formula C11H7Cl2NO B3095140 2-(3,4-Dichlorophenyl)-5-hydroxy-pyridine CAS No. 1261913-85-2

2-(3,4-Dichlorophenyl)-5-hydroxy-pyridine

Cat. No.: B3095140
CAS No.: 1261913-85-2
M. Wt: 240.08 g/mol
InChI Key: YJXOISRILUOZJG-UHFFFAOYSA-N
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Description

2-(3,4-Dichlorophenyl)-5-hydroxy-pyridine is an organic compound characterized by a pyridine ring substituted with a 3,4-dichlorophenyl group and a hydroxyl group at the 5-position

Mechanism of Action

Target of Action

Compounds with similar structures have been used in the suzuki–miyaura cross-coupling reaction , a widely applied transition metal catalysed carbon–carbon bond forming reaction . This suggests that the compound might interact with transition metals and organic groups in its target of action.

Mode of Action

Based on its structural similarity to other compounds, it might participate in reactions involving transition metals and organic groups . For instance, in the Suzuki–Miyaura coupling reaction, oxidative addition occurs with formally electrophilic organic groups, whereby a transition metal (like palladium) becomes oxidized through its donation of electrons to form a new metal-carbon bond .

Biochemical Pathways

Compounds with similar structures have been involved in the suzuki–miyaura cross-coupling reaction , suggesting that this compound might affect pathways involving carbon–carbon bond formation.

Pharmacokinetics

Compounds with similar structures, such as 3,4-dichloromethylphenidate, are primarily metabolized through hydrolysis of the ester bond into a corresponding acid, which is then primarily excreted in urine .

Result of Action

Based on its potential involvement in the suzuki–miyaura cross-coupling reaction , it might contribute to the formation of carbon–carbon bonds, which could have various effects depending on the specific context of the reaction.

Action Environment

The suzuki–miyaura cross-coupling reaction, in which similar compounds are involved, is known for its mild and functional group tolerant reaction conditions , suggesting that this compound might also exhibit stability and efficacy under a variety of environmental conditions.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(3,4-Dichlorophenyl)-5-hydroxy-pyridine typically involves the reaction of 3,4-dichlorophenyl derivatives with pyridine precursors under specific conditions. One common method includes the use of Suzuki–Miyaura coupling, which involves the reaction of a boronic acid derivative of 3,4-dichlorophenyl with a halogenated pyridine in the presence of a palladium catalyst . The reaction is carried out under mild conditions, making it suitable for the synthesis of various substituted pyridines.

Industrial Production Methods

Industrial production of this compound may involve large-scale Suzuki–Miyaura coupling reactions, utilizing efficient catalysts and optimized reaction conditions to maximize yield and minimize by-products. The use of continuous flow reactors can enhance the scalability and efficiency of the production process.

Chemical Reactions Analysis

Types of Reactions

2-(3,4-Dichlorophenyl)-5-hydroxy-pyridine undergoes various chemical reactions, including:

    Oxidation: The hydroxyl group can be oxidized to form a ketone or aldehyde derivative.

    Reduction: The compound can be reduced to remove the chlorine atoms or to convert the hydroxyl group to a hydrogen atom.

    Substitution: The chlorine atoms can be substituted with other functional groups, such as amines or alkyl groups.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or hydrogen gas (H₂) in the presence of a palladium catalyst are used.

    Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium amide (NaNH₂) or organolithium compounds.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the hydroxyl group can yield a ketone, while substitution of the chlorine atoms can produce a variety of substituted pyridine derivatives.

Scientific Research Applications

2-(3,4-Dichlorophenyl)-5-hydroxy-pyridine has several scientific research applications:

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-(3,4-Dichlorophenyl)-5-hydroxy-pyridine is unique due to its specific substitution pattern on the pyridine ring, which imparts distinct chemical and biological properties. Its hydroxyl group at the 5-position and the dichlorophenyl group at the 2-position make it a versatile compound for various applications.

Properties

IUPAC Name

6-(3,4-dichlorophenyl)pyridin-3-ol
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H7Cl2NO/c12-9-3-1-7(5-10(9)13)11-4-2-8(15)6-14-11/h1-6,15H
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YJXOISRILUOZJG-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=C(C=C1C2=NC=C(C=C2)O)Cl)Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H7Cl2NO
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10692692
Record name 6-(3,4-Dichlorophenyl)pyridin-3-ol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10692692
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

240.08 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1261913-85-2
Record name 6-(3,4-Dichlorophenyl)pyridin-3-ol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10692692
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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